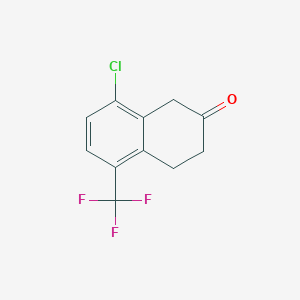
4-Bromo-6-(cyclopropylmethoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-(cyclopropylmethoxy)pyrimidine is a chemical compound with the molecular formula C8H9BrN2O It is a pyrimidine derivative, which means it contains a pyrimidine ring—a six-membered ring with two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(cyclopropylmethoxy)pyrimidine typically involves the bromination of a pyrimidine precursor followed by the introduction of the cyclopropylmethoxy group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the 4-position of the pyrimidine ring. The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropylmethanol derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-(cyclopropylmethoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-(cyclopropylmethoxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-(cyclopropylmethoxy)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary and are often the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-6-(cyclopropylmethyl)pyrimidine: Similar in structure but with a cyclopropylmethyl group instead of a cyclopropylmethoxy group.
6-Bromopyrido[2,3-d]pyrimidin-4-yl: Another brominated pyrimidine derivative with different substituents.
Uniqueness
4-Bromo-6-(cyclopropylmethoxy)pyrimidine is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H9BrN2O |
|---|---|
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
4-bromo-6-(cyclopropylmethoxy)pyrimidine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-8(11-5-10-7)12-4-6-1-2-6/h3,5-6H,1-2,4H2 |
InChI-Schlüssel |
JQDQNWSMIVNIOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=CC(=NC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)
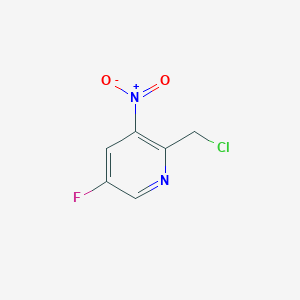
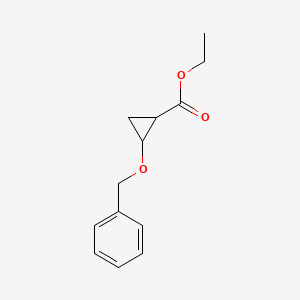
![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665639.png)
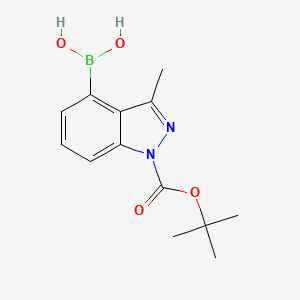
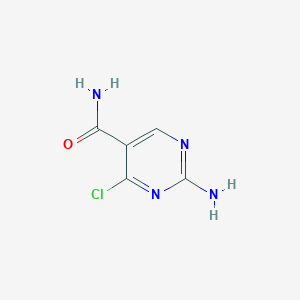
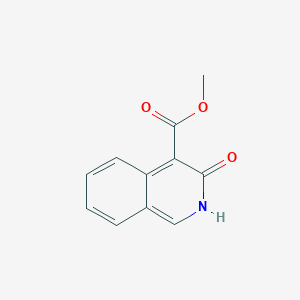

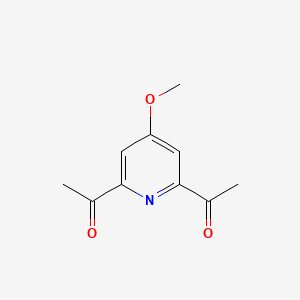
![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)

